Octane-1,4,7-triyl tributanoate

Description

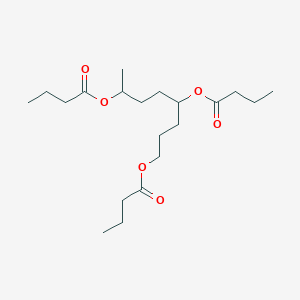

Octane-1,4,7-triyl tributanoate is a branched ester derivative featuring an octane backbone with tributanoate groups (butanoate esters) at the 1, 4, and 7 positions. Tributanoate esters are characterized by moderate lipophilicity due to their butyl chains, which influence solubility, hydrolysis kinetics, and interactions with biological or synthetic matrices. Such compounds are often employed in polymer chemistry, surfactants, or as intermediates in pharmaceutical synthesis .

Properties

CAS No. |

5453-21-4 |

|---|---|

Molecular Formula |

C20H36O6 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

4,7-di(butanoyloxy)octyl butanoate |

InChI |

InChI=1S/C20H36O6/c1-5-9-18(21)24-15-8-12-17(26-20(23)11-7-3)14-13-16(4)25-19(22)10-6-2/h16-17H,5-15H2,1-4H3 |

InChI Key |

CBYWYTIHGQZVDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCCCC(CCC(C)OC(=O)CCC)OC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane-1,4,7-triyl tributanoate typically involves the esterification of octane-1,4,7-triol with butanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octane-1,4,7-triyl tributanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octane-1,4,7-triol and butanoic acid.

Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.

Oxidation: The compound can be oxidized under specific conditions to produce corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Octane-1,4,7-triol and butanoic acid.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Octane-1,4,7-triyl tributanoate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its potential role in biological systems and as a substrate for enzymatic reactions.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of Octane-1,4,7-triyl tributanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s ester groups can undergo hydrolysis, releasing octane-1,4,7-triol and butanoic acid, which may further participate in metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds with analogous ester functionalities, branching patterns, or applications, as derived from the evidence.

Structural and Functional Group Comparisons

Key Observations :

- Lipophilicity: this compound’s butanoate esters confer higher lipophilicity than triacetic acid derivatives (e.g., Gadobutrol) but lower than organotin compounds like tributyltin sulfamate.

- Reactivity: Butanoate esters are more prone to hydrolysis than tert-butyl esters (Compound 7) due to reduced steric protection .

- Applications: Unlike gadolinium-based MRI agents (), tributanoate derivatives are more likely used in industrial or material science contexts, similar to organotin compounds .

Physicochemical Properties

Analysis :

- The shorter butanoate chains in this compound lower its thermal stability compared to bulkier tert-butyl esters or rigid macrocycles like Gd-DOTA-DSPE.

- Amphiphilic compounds (e.g., Gd-DOTA-DSPE) exhibit dual solubility, unlike purely lipophilic tributanoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.